![molecular formula C11H18O2 B12630657 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene CAS No. 918475-56-6](/img/structure/B12630657.png)
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene is a spiro compound characterized by a unique bicyclic structure containing oxygen atoms. Spiro compounds are known for their intriguing conformational and stereochemical properties, making them valuable in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a ketone or aldehyde in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate cyclization.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene to dissolve reactants and control the reaction environment.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters precisely, ensuring high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the spiro carbon centers, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying stereochemical properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,7-Dioxaspiro[5.5]undecane: A related spiro compound with similar structural features but lacking the dimethyl groups.
1,3-Dioxane-1,3-dithiane Spiranes: Compounds with both oxygen and sulfur atoms in the spiro unit, exhibiting different chemical properties.
Bis(1,3-oxathiane) Spiranes: Compounds with two oxathiane rings, showing unique stereochemical behavior.
Uniqueness
3,9-Dimethyl-1,7-dioxaspiro[5.5]undec-2-ene stands out due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of dimethyl groups enhances its stability and modifies its interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Número CAS |
918475-56-6 |
|---|---|
Fórmula molecular |
C11H18O2 |
Peso molecular |
182.26 g/mol |
Nombre IUPAC |
3,9-dimethyl-1,7-dioxaspiro[5.5]undec-2-ene |
InChI |
InChI=1S/C11H18O2/c1-9-3-5-11(12-7-9)6-4-10(2)8-13-11/h7,10H,3-6,8H2,1-2H3 |
Clave InChI |
QAKAXQTUEBJBQN-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC2(CCC(=CO2)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


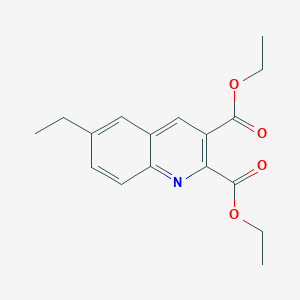

![3-[(2-ethoxyphenyl)methylamino]propane-1-sulfonic Acid](/img/structure/B12630589.png)
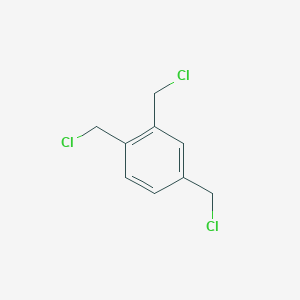
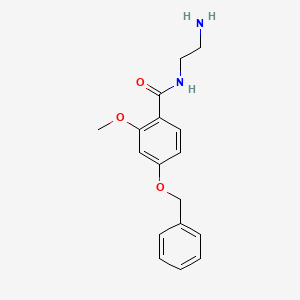
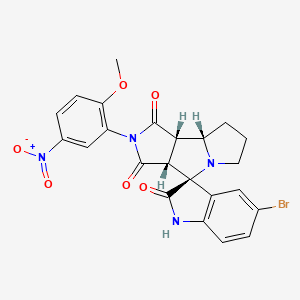
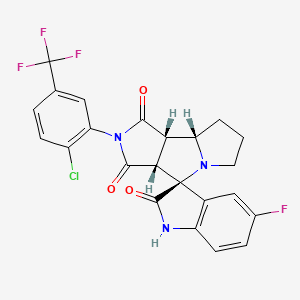
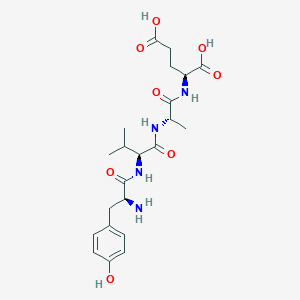
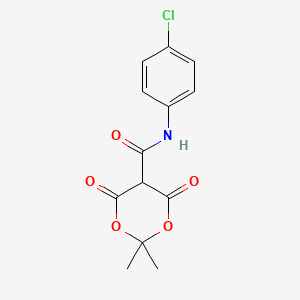

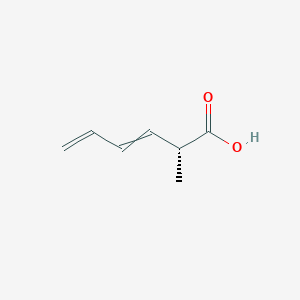
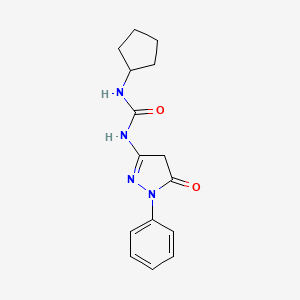

![4-Amino-5-(2-methylpropyl)thieno[2,3-d]pyrimidine-2-thiol](/img/structure/B12630645.png)
